

Application Note: 5-Aminothalidomide-cyclohexane E3 Ligase Binding Assay

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Compound of Interest

Compound Name: 5-Aminothalidomide-cyclohexane

Cat. No.: B15543109

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, capable of addressing protein targets previously considered "undruggable". PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of any PROTAC is the E3 ligase ligand. Thalidomide and its derivatives are a prominent class of ligands that bind to the Cereblon (CRBN) E3 ligase. Functionalized versions, such as **5-Aminothalidomide-cyclohexane**, serve as versatile building blocks for PROTAC synthesis. Quantifying the binding affinity of these ligands to their E3 ligase is a crucial first step in developing effective degraders. This document provides a detailed protocol for a competitive binding assay to determine the affinity of **5-Aminothalidomide-cyclohexane** and similar compounds for the CRBN E3 ligase using Homogeneous Time-Resolved Fluorescence (HTRF).

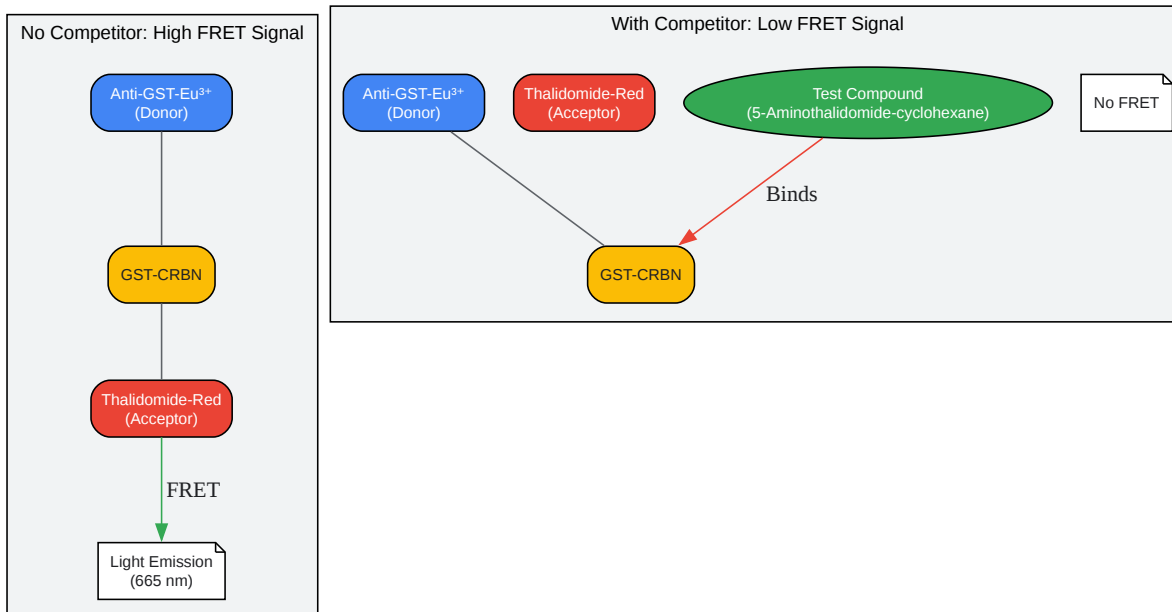
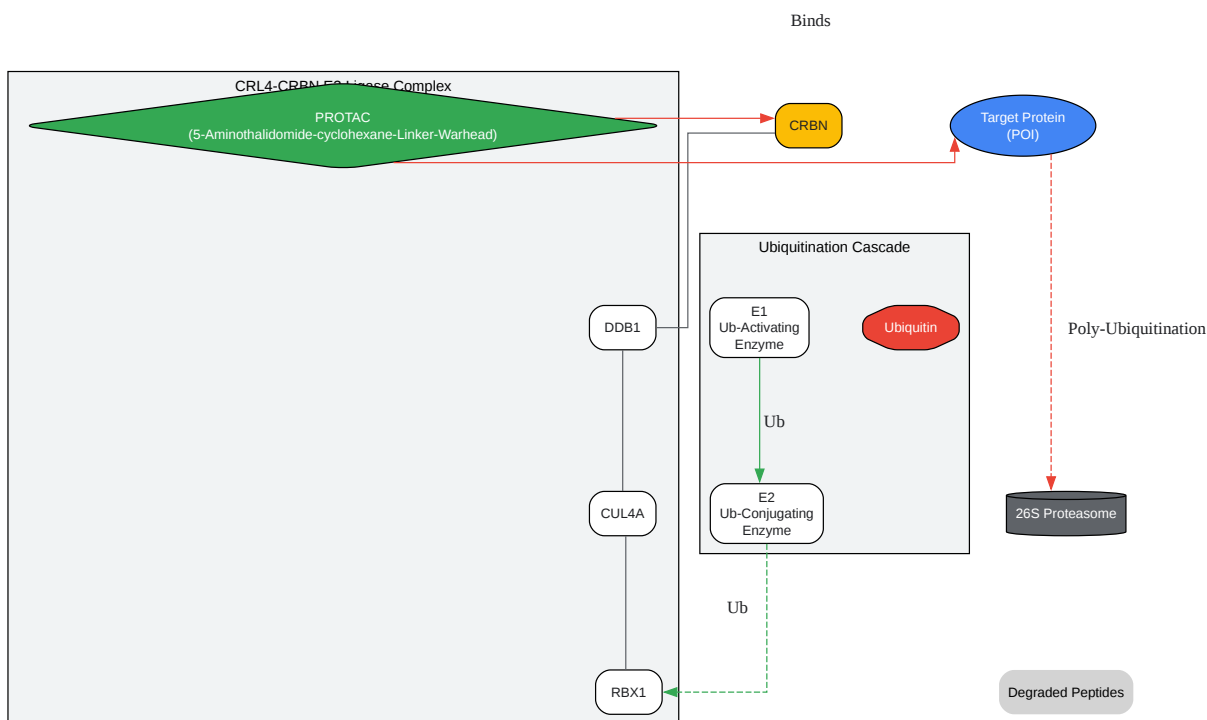
Introduction

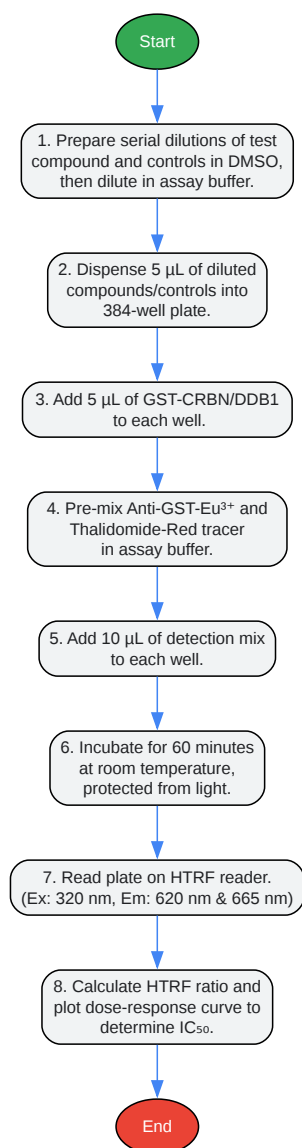
The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex with Cereblon (CRBN) as its substrate receptor (CRL4-CRBN) is one of the most successfully leveraged E3 ligases in the field of targeted protein degradation. Immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide function as "molecular glues" that modulate the substrate specificity of CRBN. In the context of PROTACs, these molecules are adapted to serve as the E3 ligase-recruiting handle.

5-Aminothalidomide-cyclohexane is a functionalized CRBN ligand designed for PROTAC development. It incorporates the core thalidomide structure, which binds to CRBN, and presents a reactive moiety (via the cyclohexane linker) for conjugation to a target protein ligand. Verifying and quantifying the binding of this ligand-linker conjugate to CRBN is essential to ensure that the resulting PROTAC will successfully recruit the E3 ligase. This application note details a robust, high-throughput HTRF assay for this purpose.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a bridge, forming a ternary complex between the target Protein of Interest (POI) and the E3 ligase (in this case, CRBN). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome.





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